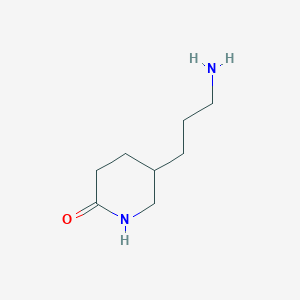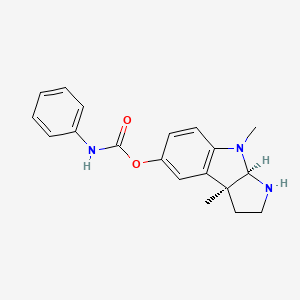![molecular formula C9H13ClN2O2S B13436464 [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a phenyl-hydrazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine typically involves the reaction of 5-chloro-2-nitrobenzene with isopropylsulfonyl chloride under specific conditions. The nitro group is then reduced to form the hydrazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazine moiety can form covalent bonds with specific amino acid residues, making it useful in probing enzyme active sites.
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases and disrupt cellular signaling pathways makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mechanism of Action
The mechanism of action of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular functions. In cancer cells, it may inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
5-Chloro-2-nitrobenzene: A precursor in the synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine.
Isopropylsulfonyl chloride: Another precursor used in the synthesis process.
Phenylhydrazine: A compound with a similar hydrazine moiety.
Uniqueness: What sets this compound apart from similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent and its versatility in organic synthesis make it a unique and valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
(5-chloro-2-propan-2-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)15(13,14)9-4-3-7(10)5-8(9)12-11/h3-6,12H,11H2,1-2H3 |
InChI Key |
FEXFXVRPNXBFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


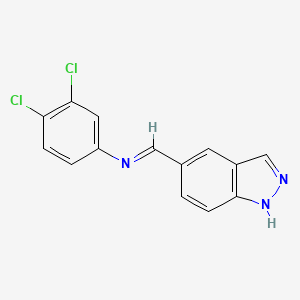
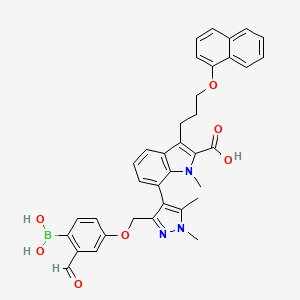
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
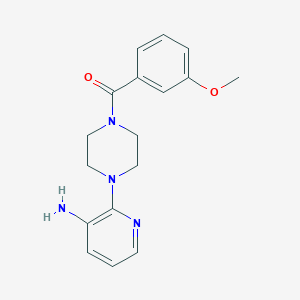
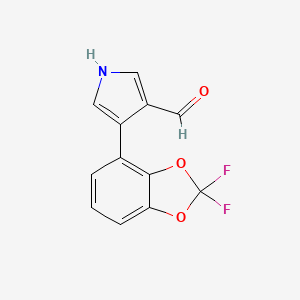
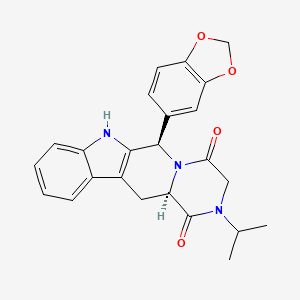
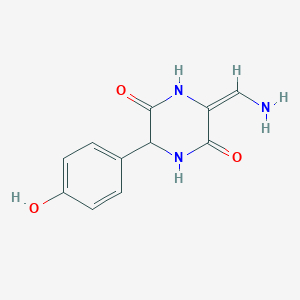
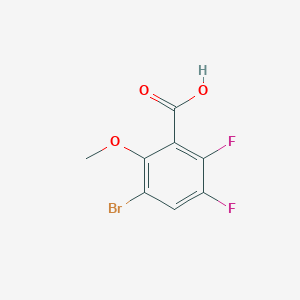
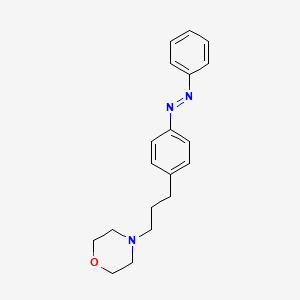
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)

